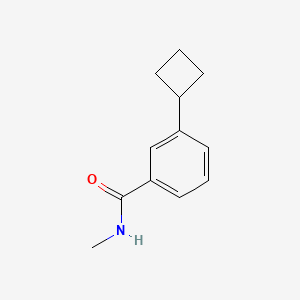

3-cyclobutyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-cyclobutyl-N-methylbenzamide |

InChI |

InChI=1S/C12H15NO/c1-13-12(14)11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,13,14) |

InChI Key |

HBSRRQYDVQMNLH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2CCC2 |

Origin of Product |

United States |

Chemical and Physical Properties

The precise experimental determination of the physicochemical properties of 3-cyclobutyl-N-methylbenzamide is not yet documented in publicly available literature. However, computational methods and data from analogous compounds allow for the prediction of its key characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Appearance | Predicted to be a solid at room temperature |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Predicted to be sparingly soluble in water |

Advanced Spectroscopic and Crystallographic Elucidation of 3 Cyclobutyl N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-cyclobutyl-N-methylbenzamide. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be mapped out.

1H, 13C, and Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

A detailed analysis of the ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments, would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the cyclobutyl protons, and the N-methyl protons. The aromatic region would likely display a complex pattern due to the meta-substitution. The proton on C2 would appear as a singlet or a narrow triplet, while the protons on C4, C5, and C6 would give rise to a set of multiplets. The cyclobutyl protons would exhibit complex multiplets due to their diastereotopic nature and coupling to each other. The N-methyl protons would likely appear as a singlet, though restricted rotation around the C-N amide bond could potentially lead to two distinct singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the amide group (typically in the range of 165-175 ppm), aromatic carbons, the carbons of the cyclobutyl ring, and the N-methyl carbon.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring and the cyclobutyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the preferred conformation around the amide bond by observing NOEs between the N-methyl protons and the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.80 | m |

| Cyclobutyl-H (methine) | 3.20 - 3.60 | m |

| Cyclobutyl-H (methylene) | 1.80 - 2.40 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170.0 |

| Aromatic C-N | 138.0 |

| Aromatic C-H | 125.0 - 130.0 |

| Aromatic C-C(cyclobutyl) | 145.0 |

| Cyclobutyl C-methine | 35.0 |

| Cyclobutyl C-methylene | 18.0 - 30.0 |

Conformational Analysis and Dynamic NMR Studies

The conformational flexibility of this compound arises from two main sources: the puckering of the cyclobutane (B1203170) ring and the restricted rotation around the amide C-N bond.

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering is a dynamic process, and the rate of this conformational change can influence the appearance of the NMR spectrum. At room temperature, this process is typically fast on the NMR timescale, leading to averaged signals for the cyclobutyl protons.

Rotation around the amide bond is known to be slow due to its partial double bond character. This can lead to the existence of two stable rotamers (cis and trans with respect to the carbonyl group and the N-methyl group). These rotamers can often be observed as separate sets of signals in the NMR spectrum at low temperatures. Dynamic NMR studies, where spectra are acquired at different temperatures, could be used to determine the energy barrier for this rotation.

Vibrational and Electronic Spectroscopy of this compound

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its functional groups. The most prominent band would be the strong C=O stretching vibration of the amide group, expected in the region of 1630-1680 cm⁻¹. Other key absorptions would include the C-N stretching vibration, aromatic C=C and C-H stretching and bending vibrations, and the aliphatic C-H stretching and bending vibrations of the cyclobutyl and methyl groups.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide I) | 1640 - 1670 | Strong |

| C-N Stretch | 1230 - 1280 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption bands corresponding to electronic transitions within the molecule. The benzoyl chromophore is expected to exhibit a strong absorption band (π → π* transition) at shorter wavelengths (around 200-240 nm) and a weaker band (n → π* transition) at longer wavelengths (around 270-290 nm). The cyclobutyl substituent is not expected to significantly alter the position of these absorption maxima compared to other alkyl-substituted benzamides.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The exact mass of this compound (C₁₂H₁₅NO) is 189.1154 Da. HRMS would be able to confirm this mass with high accuracy.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. Common fragmentation patterns for benzamides include:

Alpha-cleavage: Loss of the cyclobutyl group to form the N-methylbenzoylium ion.

McLafferty-type rearrangement: If sterically feasible, though less common for N-substituted benzamides.

Cleavage of the amide bond: Resulting in the formation of a benzoyl cation and a methylcyclobutylaminyl radical or vice versa.

Loss of the N-methyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 189 | [M]⁺ |

| 134 | [M - C₄H₇]⁺ |

| 105 | [C₆H₅CO]⁺ |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are indispensable for the mass spectrometric analysis of organic molecules, as they typically induce minimal fragmentation, allowing for the clear observation of the molecular ion.

In the positive ion mode ESI-MS analysis of this compound, the compound is expected to readily form the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol , the expected m/z value for the protonated species would be approximately 190.12. Adduct formation with common solvents or salts is also possible. For instance, if sodium ions are present, a sodium adduct [M+Na]⁺ at an m/z of approximately 212.10 may be observed.

Atmospheric Pressure Chemical Ionization (APCI) is another powerful technique, particularly suitable for less polar and thermally stable compounds. researchgate.net Similar to ESI, APCI would likely generate the protonated molecule [M+H]⁺ of this compound as the base peak. The choice between ESI and APCI can depend on the specific chromatographic conditions and the compound's properties, with both techniques offering high sensitivity for detection.

Table 1: Predicted ESI and APCI-MS Data for this compound

| Ion Species | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 190.12 | Positive |

| [M+Na]⁺ | 212.10 | Positive |

| [2M+H]⁺ | 379.24 | Positive |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the [M+H]⁺ ion (m/z 190.12) would be selected as the precursor for collision-induced dissociation (CID).

The fragmentation of N-substituted benzamides is often characterized by cleavage of the amide bond. A primary fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the cleavage of the C-N bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105.03. Another significant fragmentation could arise from the loss of the cyclobutyl group. Cleavage of the N-cyclobutyl bond could result in a fragment at m/z 134.06, corresponding to the [M-C₄H₇]⁺ ion. Further fragmentation of the benzoyl cation could lead to the loss of carbon monoxide (CO), yielding the phenyl cation (C₆H₅⁺) at m/z 77.04.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 190.12 | 105.03 | C₅H₁₀N | Benzoyl cation |

| 190.12 | 134.06 | C₄H₇ | [M-cyclobutyl]⁺ |

| 105.03 | 77.04 | CO | Phenyl cation |

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed insights into molecular geometry, conformation, and intermolecular interactions.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical first step. For a compound like this compound, various crystallization techniques can be employed. A common method is slow evaporation of a saturated solution. Solvents such as ethanol, methanol, or acetone, or a mixture thereof, could be suitable. The choice of solvent can significantly influence crystal quality and polymorphism. Another effective technique is vapor diffusion, where a solution of the compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting the growth of well-ordered crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. For this compound, the analysis would precisely define the geometry of the benzamide (B126) and cyclobutyl moieties. It would also determine the conformation of the molecule, including the relative orientation of the phenyl ring and the cyclobutyl group with respect to the amide plane. It is anticipated that the amide group will be relatively planar, and the cyclobutyl ring will likely adopt a puckered conformation.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

The crystal structure reveals not only the molecular structure but also how the molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. In the case of this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule, forming chains or dimeric motifs. Additionally, C-H···π interactions, where a C-H bond from the cyclobutyl or methyl group interacts with the π-system of the benzene (B151609) ring of an adjacent molecule, are likely to play a significant role in stabilizing the crystal packing. The analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound in the solid state.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular system, we can determine its electronic structure and a host of related properties. For a molecule like this compound, these calculations can reveal details about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. lumenlearning.com This approach offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

A typical DFT study of this compound would involve geometry optimization to find the lowest energy structure. Using a functional such as B3LYP in combination with a basis set like 6-31G(d,p) would provide reliable geometric parameters. researchgate.netnih.gov For instance, one would expect the C-N amide bond length to be around 1.34 Å and the C=O bond length to be approximately 1.24 Å, values typical for secondary amides. The bond lengths and angles within the cyclobutyl and phenyl rings would also be determined, providing a complete three-dimensional picture of the molecule.

Furthermore, DFT calculations can yield a variety of electronic properties. These include the total energy, dipole moment, and the distribution of atomic charges. Such information is vital for understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical DFT Calculated Properties for this compound

| Property | Hypothetical Value |

| Total Energy (Hartree) | -655.123 |

| Dipole Moment (Debye) | 3.45 |

| C-N Amide Bond Length (Å) | 1.342 |

| C=O Bond Length (Å) | 1.238 |

| Phenyl C-C Bond Lengths (Å) | 1.39 - 1.41 |

| Cyclobutyl C-C Bond Lengths (Å) | 1.55 - 1.56 |

Note: These values are illustrative and based on typical results for similar molecules. Actual experimental or higher-level computational results may vary.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio calculations could be employed to refine the geometry and energetics of this compound, particularly for key conformational isomers. These high-accuracy calculations are especially useful for benchmarking the results obtained from more approximate methods like DFT and for obtaining precise values for properties like reaction barriers and interaction energies. For a molecule of this size, a common strategy is to use DFT for initial explorations and then apply ab initio methods to a few critical structures.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surface (EPS) Mapping

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.com The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide group, while the LUMO would likely be distributed over the phenyl ring and the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Table 2: Hypothetical FMO Properties for this compound

| Property | Hypothetical Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Note: These values are illustrative and derived from general knowledge of similar aromatic amides.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. nist.gov It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack, such as the hydrogen atom of the amide group. The EPS map provides a powerful tool for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises from the rotation around several single bonds, as well as the puckering of the cyclobutyl ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Global Minimum Conformer Identification

To find the most stable conformation, or global minimum, a systematic or stochastic search of the conformational space is necessary. This involves rotating the key dihedral angles, such as the one connecting the phenyl ring to the amide group and the one linking the phenyl ring to the cyclobutyl group. For each conformation, a geometry optimization is performed to find the nearest local minimum. The energies of all located minima are then compared to identify the global minimum. For N-methylbenzamide, the planarity of the amide group with the benzene ring is a key conformational feature. The presence of the meta-cyclobutyl group is expected to have a smaller steric influence on the amide's orientation compared to an ortho-substituent.

Torsional Scans and Ring Puckering Analysis of the Cyclobutyl Moiety

A potential energy surface (PES) scan, also known as a torsional scan, is a computational experiment where a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step, while allowing the rest of the molecule to relax. longdom.orgwikipedia.org This provides a one-dimensional slice of the multidimensional potential energy surface and reveals the energy barriers for rotation around that bond. For this compound, torsional scans of the C(phenyl)-C(amide) bond and the C(phenyl)-C(cyclobutyl) bond would be particularly informative.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. chemspider.com The degree of puckering can be described by a puckering amplitude and a phase angle. The puckering of the cyclobutyl ring in this compound can be analyzed by calculating the potential energy as a function of the ring puckering coordinate. This would reveal the energy barrier for the interconversion between different puckered forms. It is known that the barrier to planarity in cyclobutane itself is relatively low, and substitution can influence this barrier.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of a molecule and its interactions with its environment.

There are no specific studies available that model the interaction of this compound with any particular biomolecule. Ligand-biomolecule interaction modeling, often performed using techniques like molecular docking, predicts the preferred orientation of a ligand when bound to a target protein. These in silico experiments can suggest potential binding affinities and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Without a specified biological target, no such modeling can be reported for this compound.

In Silico Prediction of Chemical Reactivity and Spectroscopic Parameters

In silico methods can be used to predict various chemical and physical properties of a molecule, offering a theoretical complement to experimental data. While no dedicated computational studies on this compound have been published, some basic properties have been calculated and are available in chemical databases.

Predictions of chemical reactivity, often derived from methods like Density Functional Theory (DFT), would provide information on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which can aid in the structural elucidation of the compound. At present, such specific predictions for this compound are not available in the literature.

Below is a table of computationally predicted properties for N-cyclobutyl-N-methyl-benzamide, which is likely the same compound. These properties are sourced from publicly available chemical databases.

| Predicted Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.25 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 189.115364102 Da | PubChem |

| Topological Polar Surface Area | 20.3 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Reactions Involving the Benzamide Nitrogen Atom

The nitrogen atom of the secondary amide in this compound is a key site for functionalization. Its reactivity is influenced by the resonance between the nitrogen lone pair and the carbonyl group, which imparts partial double bond character to the C-N bond and reduces the nucleophilicity of the nitrogen compared to an amine. Nevertheless, under appropriate conditions, the amide nitrogen can undergo both alkylation and acylation.

Alkylation: The N-alkylation of secondary amides like this compound to form tertiary amides typically requires the deprotonation of the amide N-H with a strong base to generate the corresponding amidate anion, which then acts as a nucleophile. mdpi.com Common bases for this transformation include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), often in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.comnih.gov The resulting amidate can then be treated with an alkylating agent, such as an alkyl halide.

A general procedure involves treating the amide with a base, followed by the addition of an alkyl halide. amazonaws.com For instance, the reaction of this compound with sodium hydride and an alkyl halide (R-X) would yield the corresponding N-alkylated product. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), under solvent-free microwave conditions has also been reported as an efficient method for N-alkylation of amides. mdpi.com Another approach involves the catalytic use of alkyl halides in the presence of an alcohol, which can serve as the alkylating source. rsc.org

Acylation: N-acylation of this compound would result in the formation of an imide. This transformation is typically achieved by reacting the amide with a highly reactive acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to facilitate the reaction. youtube.compearson.com However, acylation of amides can be challenging due to their reduced nucleophilicity. In some cases, an excess of the acylating agent can lead to side reactions, such as dehydration of a primary amide to a nitrile. youtube.com For secondary amides like this compound, reaction with an acyl chloride (R'COCl) would introduce a second acyl group onto the nitrogen.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-cyclobutylbenzoic acid and methylamine (B109427). youtube.com This reaction is fundamental in peptide chemistry and organic synthesis for the deprotection of amines or the generation of carboxylic acids. uregina.ca

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is typically achieved by heating the amide with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. youtube.comacs.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methylamide anion, which is subsequently protonated by the solvent to give methylamine. The reaction is often followed by an acidic workup to protonate the resulting carboxylate salt and isolate the 3-cyclobutylbenzoic acid. youtube.com Studies on N-methylbenzamide have shown that this process is well-established. acs.orgresearchgate.net

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis requires heating the amide in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. rsc.orgrsc.org The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. rsc.org Subsequent proton transfers and elimination of methylamine (which is protonated under the acidic conditions to form methylammonium) leads to the formation of 3-cyclobutylbenzoic acid.

Table 2: Conditions for Amide Hydrolysis

| Hydrolysis Type | Reagents and Conditions | Products |

|---|

Modifications at the Cyclobutyl Moiety

The cyclobutyl ring, a strained four-membered carbocycle, offers unique avenues for chemical modification, including ring expansion, contraction, and functionalization. nih.govru.nl These transformations are of significant interest in medicinal chemistry for accessing novel molecular scaffolds.

Ring Expansion: Cyclobutane derivatives can undergo ring expansion to form more stable five-membered rings, such as cyclopentane (B165970) or cyclopentanone (B42830) derivatives. nih.govugent.beacs.org A common strategy involves the generation of a carbocation adjacent to the ring (a cyclobutylcarbinyl cation), which can rearrange. For example, if a functional group on the cyclobutyl ring of this compound could be converted into a leaving group under acidic conditions, the resulting cyclobutyl carbocation could potentially rearrange. A more direct route involves the rearrangement of 1-alkynyl cyclobutanols, which can be catalyzed by gold(I) complexes to yield alkylidene cyclopentanones. acs.org This suggests that if the cyclobutyl ring were appropriately substituted, for instance with a hydroxymethyl group, subsequent reaction could induce a Tiffeneau-Demjanov type rearrangement, expanding the four-membered ring to a five-membered one. ugent.be

Ring Contraction: While less common than expansion, ring contraction of a cyclobutyl system to a cyclopropylmethyl system can occur under specific conditions, often involving carbocation intermediates. However, for a cyclobutylcarbinyl cation, ring expansion to a cyclopentyl cation is generally the more favorable pathway due to the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. ugent.be

Direct functionalization of the C-H bonds of the cyclobutyl ring is a powerful strategy for introducing new substituents. Recent advances in C-H activation and functionalization have provided methods to modify cyclobutane rings with a high degree of regio- and stereoselectivity. acs.orgacs.org

Auxiliary-guided C-H functionalization has been used to install aryl or other groups onto a cyclobutane ring. acs.org For a molecule like this compound, the benzoyl group itself could potentially act as a directing group for C-H functionalization at the C2 or C4 positions of the cyclobutyl ring under palladium catalysis, although this would likely require modification of the amide first. A more established approach involves using a precursor like a cyclobutyl aryl ketone, which can undergo stereospecific C-H functionalization to produce cis-1,3-difunctionalized cyclobutanes. nih.gov This highlights a potential synthetic route to derivatives of this compound with controlled stereochemistry on the cyclobutyl ring.

Table 3: Potential Modifications of the Cyclobutyl Ring

| Reaction Type | General Strategy | Potential Product |

|---|---|---|

| Ring Expansion | Generation of a cyclobutylcarbinyl cation | 3-(Cyclopentyl)-N-methylbenzamide derivative |

| C-H Functionalization | Palladium-catalyzed C-H arylation | 3-(Substituted-cyclobutyl)-N-methylbenzamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring of this compound

The benzene ring of this compound is disubstituted, and the directing effects of both the cyclobutyl and N-methylamido groups must be considered in electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS): In EAS, the reactivity and regioselectivity are governed by the electronic properties of the substituents already present on the ring. wikipedia.org

Cyclobutyl group: As an alkyl group, the cyclobutyl substituent is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org

N-methylamido group (-CONHCH₃): The amide group is a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring via resonance. It is a meta-director. libretexts.org

The compound has substituents at the 1 and 3 positions. The directing effects are as follows:

The ortho, para-directing cyclobutyl group at C3 directs incoming electrophiles to positions C2, C4, and C6.

The meta-directing amide group at C1 directs incoming electrophiles to position C5.

When the directing effects of two groups are antagonistic, the outcome is often controlled by the more powerfully activating group. masterorganicchemistry.com However, in this case, we have an activating group versus a deactivating group. The positions ortho and para to the activating cyclobutyl group (C2, C4, C6) are activated, while the positions ortho and para to the deactivating amide group (C2, C6, C4) are deactivated. The position meta to the deactivating group (C5) is the least deactivated site by that group. The reinforcing effect for position 5 (meta to the amide) and the steric hindrance at positions 2 and 4 would likely lead to a mixture of products, with substitution at position 5 being significant. The most activated positions are C4 and C6, being para and ortho to the activating cyclobutyl group, respectively, and not adjacent to the other substituent for C4. Therefore, substitution at C4 and C6 is also highly probable. The exact product distribution would depend on the specific reaction conditions and the nature of the electrophile. libretexts.orguomustansiriyah.edu.iq

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Cyclobutyl Group (at C3) | Influence of Amide Group (at C1) | Predicted Outcome |

|---|---|---|---|

| C2 | ortho (activating) | ortho (deactivating) | Less favored (steric hindrance, deactivation) |

| C4 | para (activating) | para (deactivating) | Favored (activated by alkyl, less sterically hindered) |

| C5 | meta (neutral) | meta (least deactivated) | Favored (directed by amide) |

| C6 | ortho (activating) | ortho (deactivating) | Favored (activated by alkyl) |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. The benzene ring of this compound lacks the necessary activation for a standard SNAr mechanism to occur. Therefore, derivatization via NAS is not a feasible strategy for this compound without further modification of the aromatic ring to include potent electron-withdrawing substituents.

Metalation and Cross-Coupling Reactions for Further Functionalization

The N-methylbenzamide group in this compound can act as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org This allows for the regioselective deprotonation of the aromatic ring at the positions ortho to the amide, facilitating the introduction of various electrophiles. This strategy, known as directed ortho-metalation (DoM), is a powerful tool for the functionalization of aromatic compounds. wikipedia.orgnih.gov

The process typically involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (THF). acs.orguwindsor.ca The lithium coordinates to the oxygen and nitrogen atoms of the amide group, directing the deprotonation to the adjacent ortho positions (C2 and C6). Given the presence of the cyclobutyl group at the 3-position, metalation is expected to occur preferentially at the C2 position due to steric hindrance from the cyclobutyl group at the C6 position.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new substituents. Examples of electrophiles and the corresponding functional groups that can be introduced are listed in the table below.

| Electrophile | Functional Group Introduced |

| Iodine (I₂) | -I |

| Carbon dioxide (CO₂) | -COOH |

| Aldehydes (RCHO) | -CH(OH)R |

| Ketones (RCOR') | -C(OH)RR' |

| Alkyl halides (RX) | -R |

| Silyl halides (R₃SiCl) | -SiR₃ |

| Boronic esters | -B(OR)₂ |

The resulting functionalized derivatives can then serve as substrates for a variety of palladium-catalyzed cross-coupling reactions. nobelprize.org For instance, an ortho-iodinated derivative can undergo Suzuki, Stille, Heck, or Sonogashira coupling to form new carbon-carbon bonds. youtube.com Similarly, a boronic ester derivative can be coupled with a range of aryl or vinyl halides.

Palladium-catalyzed reactions are also applicable to the cyclobutyl moiety itself, although these transformations can be more challenging due to the strained nature of the four-membered ring. organic-chemistry.orgnih.gov However, methods for the cross-coupling of cyclobutanol (B46151) derivatives and the use of cyclobutanone (B123998) N-sulfonylhydrazones in palladium-catalyzed reactions have been developed, suggesting that with the appropriate functionalization, the cyclobutyl group can also be a site for derivatization. nih.govnih.gov

The table below summarizes some potential palladium-catalyzed cross-coupling reactions for functionalized this compound derivatives.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Aryl/vinyl boronic acid/ester + Aryl/vinyl halide | Pd(PPh₃)₄, base | C-C |

| Stille Coupling | Organostannane + Aryl/vinyl halide | Pd(PPh₃)₄ | C-C |

| Heck Coupling | Alkene + Aryl/vinyl halide | Pd(OAc)₂, PPh₃, base | C=C |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd(PPh₃)₄, CuI, base | C≡C |

| Buchwald-Hartwig Amination | Amine + Aryl halide | Pd₂(dba)₃, phosphine (B1218219) ligand, base | C-N |

Synthesis of Structurally Diverse Analogs and Congeners of this compound

The generation of structurally diverse analogs of this compound is crucial for exploring its chemical space and for applications in areas such as medicinal chemistry and materials science. researchgate.netresearchgate.net This can be achieved through systematic modifications of the core structure, guided by rational design principles and often executed using high-throughput synthetic methods.

The design of an analog library for this compound should be guided by a clear set of principles aimed at systematically exploring the structure-activity relationship (SAR). Key considerations include:

Modification of the Aromatic Ring: Introduction of various substituents at different positions of the benzene ring can modulate the electronic and steric properties of the molecule. Based on the directed ortho-metalation strategy, the 2- and 6-positions are readily accessible for functionalization. Further derivatization of these introduced groups can lead to a wide array of analogs.

Variation of the Cyclobutyl Group: The cyclobutyl moiety can be replaced with other cyclic or acyclic alkyl groups to probe the impact of ring size and steric bulk. Additionally, functionalization of the cyclobutyl ring itself, for instance, by introducing substituents or altering its stereochemistry, can provide valuable structural diversity. nih.gov

Modification of the Amide Linker: The N-methyl group can be substituted with other alkyl or aryl groups. The amide bond itself can be replaced with other bioisosteric linkers, such as esters, sulfonamides, or reversed amides, to explore different chemical properties and potential interactions with biological targets.

Stereochemical Diversity: If chiral centers are introduced, for example through the functionalization of the cyclobutyl ring or the addition of chiral substituents, the synthesis of individual stereoisomers is important to understand the impact of stereochemistry on the compound's properties. nih.gov

A pharmacophore modeling approach can also be employed to guide the design of analogs with desired properties, particularly in the context of drug discovery. nih.gov This involves identifying the key structural features responsible for a particular biological activity and then designing new molecules that retain these features while exploring other structural variations.

To efficiently generate a large number of analogs, parallel synthesis and combinatorial chemistry techniques can be employed. wikipedia.orgnih.gov These methods allow for the rapid synthesis of a library of related compounds from a common set of building blocks. ijpsonline.com

For this compound, a parallel synthesis approach could start with a common intermediate, such as 3-cyclobutylbenzoic acid or a derivative thereof. This intermediate could then be reacted with a diverse set of amines in parallel to generate a library of N-substituted benzamides.

A split-and-pool synthesis strategy, a hallmark of combinatorial chemistry, can also be envisioned. wikipedia.org For example, a solid support could be functionalized with 3-cyclobutylbenzoic acid. The support would then be split into multiple portions, and each portion would be reacted with a different amine. The portions would then be recombined, and the process could be repeated with another set of building blocks to introduce further diversity. This approach can generate vast libraries of compounds in a very efficient manner. stanford.edunih.gov

The table below outlines a hypothetical parallel synthesis approach for generating a library of this compound analogs.

| Step | Reaction | Reagents | Purpose |

| 1 | Amide Coupling | 3-Cyclobutylbenzoic acid, activating agent (e.g., HATU), diverse library of primary and secondary amines | Generate a library of N-substituted 3-cyclobutylbenzamides |

| 2 | Directed Ortho-Metalation | Selected amides from Step 1, strong base (e.g., n-BuLi), library of electrophiles | Introduce diverse functional groups at the 2-position of the aromatic ring |

| 3 | Cross-Coupling | Functionalized derivatives from Step 2, library of coupling partners (e.g., boronic acids, stannanes, amines) | Further diversify the analogs with new C-C and C-N bonds |

The use of automated synthesis platforms and high-throughput purification and analysis techniques is essential for the successful implementation of these strategies, enabling the rapid generation and characterization of large and diverse compound libraries based on the this compound scaffold.

Research Findings and Discussion

As of the current date, there are no specific research publications detailing the synthesis or biological evaluation of 3-cyclobutyl-N-methylbenzamide. The information presented herein is based on established principles of organic chemistry and data from related structures. The proposed synthetic pathway provides a viable starting point for the experimental preparation of this novel compound.

The potential pharmacological significance of this compound remains to be explored. Based on the known activities of other benzamide (B126) derivatives, it could be hypothesized that this compound may interact with various biological targets, including receptors and enzymes in the central nervous system. acs.org The presence of the cyclobutyl group could modulate its potency, selectivity, and pharmacokinetic properties in unpredictable yet potentially beneficial ways.

Conclusion

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the amide C-N bond. This bond is generally the most synthetically accessible linkage to form.

This primary disconnection yields two precursor fragments:

A 3-cyclobutylbenzoyl synthon, which is a positively charged species or its chemical equivalent.

A methylamine (B109427) synthon, which is a negatively charged species or its chemical equivalent.

In practical terms, these synthons translate to the following starting materials:

3-cyclobutylbenzoic acid or one of its activated derivatives, such as an acyl chloride.

Methylamine .

This straightforward retrosynthetic approach lays the groundwork for the synthetic strategies discussed in the subsequent sections, which primarily focus on the efficient coupling of these two key precursors.

Classical and Modern Approaches to Benzamide Synthesis Applied to this compound

The creation of the benzamide linkage in this compound can be accomplished through a variety of well-established and contemporary synthetic protocols. These methods generally involve the activation of the carboxylic acid group of 3-cyclobutylbenzoic acid to facilitate its reaction with methylamine.

A classic and reliable method for amide synthesis involves the reaction of an amine with an activated carboxylic acid derivative. libretexts.org Direct reaction of a carboxylic acid with an amine to form an amide typically requires high temperatures and may not be very efficient. libretexts.org A more common and effective approach is the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride. libretexts.org

The synthesis of this compound via this route would proceed in two main steps:

Formation of 3-cyclobutylbenzoyl chloride: 3-cyclobutylbenzoic acid would be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Condensation with methylamine: The resulting 3-cyclobutylbenzoyl chloride would then be reacted with methylamine to form the final amide product.

This two-step sequence is a widely used and robust method for preparing benzamides due to the high reactivity of the acyl chloride intermediate.

Modern organic synthesis has seen the development of transition metal-catalyzed reactions as powerful tools for forming C-N bonds. biointerfaceresearch.comnih.govresearchgate.net These methods can offer milder reaction conditions and broader substrate compatibility compared to some classical techniques. While direct amidation of a C-H bond is an area of active research, a more common approach involves the coupling of an aryl halide or an arylboronic acid with an amine or amide. acs.orgorganic-chemistry.org

For instance, a copper-catalyzed coupling of an aryl bromide with an N-methylformamide has been demonstrated for the synthesis of N-methylbenzamides. chemicalbook.com Another modern approach could involve the synthesis of the 3-cyclobutylbenzoic acid precursor via a transition metal-catalyzed cross-coupling reaction, followed by one of the standard amidation methods.

Specific Synthetic Pathways for this compound

While specific documented syntheses for this compound are not abundant in the literature, its preparation can be confidently predicted based on established procedures for analogous compounds. The classical acyl chloride method remains a highly probable and efficient route.

To maximize the yield and purity of this compound, several reaction parameters would need to be optimized.

Table 1: Potential Reaction Parameters for Optimization

| Step | Parameter | Options and Considerations |

| Acyl Chloride Formation | Chlorinating Agent | Thionyl chloride (cost-effective) or oxalyl chloride (milder, volatile byproducts). |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. | |

| Temperature | Typically room temperature or gentle heating. | |

| Amidation | Base | An excess of methylamine can act as both reactant and base, or a non-nucleophilic base like triethylamine (B128534) can be added. |

| Solvent | Often the same solvent as the acylation step for a one-pot procedure. | |

| Temperature | The reaction is often cooled initially (e.g., 0 °C) to control the exothermic reaction, then allowed to warm to room temperature. |

A well-designed experiment would systematically vary these conditions to identify the optimal protocol for the synthesis of this compound.

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. The molecule possesses a plane of symmetry that passes through the N-methylbenzamide group and bisects the cyclobutyl ring. Therefore, stereoselective synthesis and chiral resolution are not relevant to the preparation of this specific compound. Should the cyclobutyl ring or another part of the molecule be substituted in a way that introduces a stereocenter, then these considerations would become critical.

Mechanistic Investigations of 3 Cyclobutyl N Methylbenzamide Interactions in Chemical and Biochemical Systems

Molecular Recognition and Binding Affinity Studies with Purified Biomolecules In Vitro

Investigations into how 3-cyclobutyl-N-methylbenzamide is recognized by and binds to specific biomolecules are crucial for understanding its potential biological effects. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are standard methods for these types of studies. However, a thorough search for research applying these techniques to this compound yielded no specific results.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

There are currently no published studies utilizing ITC or SPR to determine the binding kinetics (such as the association and dissociation rate constants) of this compound with any purified biomolecule. Consequently, data on its binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding are not available.

Enzymatic Transformation and Inhibition Mechanism Studies In Vitro

Understanding how this compound may be metabolized by enzymes or how it might interfere with enzymatic activity is another critical area of research. However, specific studies on this compound are lacking.

Kinetics of Enzyme-Catalyzed Reactions Involving this compound as a Substrate or Inhibitor

No data is available on the kinetics of enzyme-catalyzed reactions where this compound acts as either a substrate or an inhibitor. Therefore, key parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and inhibition constants (K_i) have not been determined for this compound in the context of any specific enzyme.

Elucidation of Active Site Interactions and Catalytic Mechanisms

In the absence of co-crystallography data or detailed kinetic studies, the specific interactions of this compound within the active site of any enzyme remain unelucidated. There is no information regarding the amino acid residues involved in its binding or the catalytic mechanisms that might be affected.

Structure-Activity Relationship (SAR) from a Chemical and Mechanistic Perspective (In Vitro and Computational)

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how specific chemical features influence biological activity. While SAR studies on broader classes of benzamide (B126) derivatives exist, a specific SAR study focusing on the mechanistic aspects of this compound and its analogues could not be found. Such a study would be instrumental in identifying the key structural motifs responsible for any potential biological activity and in designing more potent or selective compounds. Without experimental data on its biological activity, computational SAR studies would be purely speculative.

Design and Synthesis of SAR Libraries for Probing Chemical Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological or chemical activity. For this compound, an SAR investigation involves the systematic design and synthesis of a library of related compounds, or analogs, where specific parts of the molecule are altered. The goal is to identify which molecular components are essential for its activity, which can be modified, and how these modifications affect its interaction with a target system.

The synthesis of such a library typically begins with a common precursor, such as 3-cyclobutylbenzoic acid or a derivative, which can then be coupled with various amines. Alternatively, different substituted benzoyl chlorides can be reacted with N-methylcyclobutylamine. acs.orgresearchgate.net General synthetic routes often involve amide bond formation, a robust and well-documented transformation in organic chemistry. researchgate.netnih.gov

An SAR exploration of this compound would systematically modify its three primary components:

The Benzoyl Ring: Substituents can be introduced at various positions (ortho, meta, para) on the phenyl ring. These can range from simple electron-donating groups (e.g., methoxy, methyl) to electron-withdrawing groups (e.g., chloro, fluoro, nitro) to probe electronic and steric requirements in the binding pocket. acs.org

The N-Alkyl Groups: The N-methyl and N-cyclobutyl groups can be varied. The methyl group could be replaced with larger alkyl groups (ethyl, propyl) or removed entirely to create a secondary amide. The cyclobutyl ring offers a key point of diversification; it can be expanded (to cyclopentyl, cyclohexyl) or contracted (to cyclopropyl), or replaced with acyclic or aromatic moieties to explore the impact of its specific size, conformation, and lipophilicity. nih.govresearchgate.net

The Amide Linker: While less commonly modified, the amide bond itself can be replaced with bioisosteres to alter properties like stability or hydrogen bonding capacity.

The synthesized analogs are then tested in a relevant assay to measure their activity (e.g., enzyme inhibition, receptor binding, or antimicrobial effect). By comparing the activities of the analogs to the parent compound, a qualitative understanding of the SAR is established. For instance, studies on other benzamide series have shown that secondary methyl amides can be more potent than their primary amide counterparts. acs.org Similarly, the nature and position of substituents on the benzoyl ring can dramatically alter activity against specific targets like the bacterial protein FtsZ. nih.gov

Below is a hypothetical SAR table for this compound, illustrating how structural modifications could influence a hypothetical biological activity.

| Compound ID | R1 (Benzoyl Ring) | R2 (N-Substituent) | R3 (N-Substituent) | Relative Activity | Rationale for Modification |

|---|---|---|---|---|---|

| Parent | 3-Cyclobutyl | Methyl | - | 1.0 | Baseline compound. |

| Analog-1 | 4-Chloro | Cyclobutyl | Methyl | 1.5 | Probes electronic effects at para-position. |

| Analog-2 | 3-Methoxy | Cyclobutyl | Methyl | 0.8 | Probes electronic/steric effects at meta-position. |

| Analog-3 | 3-Cyclobutyl | Ethyl | Methyl | 0.5 | Investigates steric bulk on the nitrogen atom. |

| Analog-4 | 3-Cyclobutyl | Cyclopentyl | Methyl | 1.2 | Evaluates the effect of ring size and lipophilicity. |

| Analog-5 | 3-Cyclobutyl | H | Methyl | 0.2 | Assesses the importance of the tertiary amide. |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Chemical Processes

QSAR modeling represents a computational approach to formalize the SAR and create a mathematical model that relates the chemical structure of a compound to its activity. scirp.org This technique is invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. ijpsr.combiolscigroup.us

For a series of this compound analogs, a QSAR study would proceed as follows:

Data Set Generation: A library of analogs with experimentally determined activities is required. This is the same library developed for the SAR study.

Descriptor Calculation: For each molecule in the library, a set of numerical values known as "molecular descriptors" is calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties. scirp.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). scirp.orgijpsr.com

Model Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Key molecular descriptors relevant for a QSAR study of this compound analogs would likely include:

Physicochemical Descriptors: Such as LogP (lipophilicity), Topological Polar Surface Area (TPSA), and molecular weight. ijpsr.com

Electronic Descriptors: Including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which describe the molecule's electronic and reactive properties. biolscigroup.us

Topological/Structural Descriptors: These are numerical representations of molecular size, shape, and branching.

The resulting QSAR model, often expressed as an equation, can highlight the most critical properties for activity. For example, a model might reveal that high lipophilicity and a negative electrostatic potential on the benzoyl ring are key drivers of potency, guiding the design of new, potentially more active compounds.

The table below lists some common molecular descriptors that would be calculated for a QSAR analysis of this compound analogs.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. |

| Physicochemical | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. ijpsr.com |

| Electronic | Dipole Moment (µ) | Measures the overall polarity of the molecule. biolscigroup.us |

| Quantum Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. biolscigroup.us |

| Quantum Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

Role of this compound as a Molecular Probe in Chemical Biology Research

Should SAR and QSAR studies identify this compound or a close analog as a potent and selective inhibitor of a specific biological target (e.g., an enzyme or receptor), it can be developed into a molecular probe. Molecular probes are powerful tools in chemical biology used to study the function, location, and dynamics of their targets within complex biological systems like living cells. nih.gov

To function as a probe, the core this compound scaffold would be chemically modified to incorporate a reporter or reactive group. The position for this modification would be chosen based on SAR data, selecting a site on the molecule that can be altered without significantly diminishing its binding affinity for the target.

Potential modifications to create a molecular probe include:

Attachment of a Fluorophore: A fluorescent dye (e.g., fluorescein, rhodamine) could be attached via a flexible linker. This would allow researchers to visualize the location of the target protein within cells using fluorescence microscopy.

Incorporation of a Photo-crosslinker: Groups like benzophenones or diazirines can be added. Upon exposure to UV light, these groups form a covalent bond with the target protein, enabling its isolation and identification (a process known as target deconvolution).

Addition of an Affinity Tag: A tag like biotin (B1667282) can be appended. After the probe binds to its target, the entire complex can be pulled out of a cell lysate using streptavidin-coated beads, allowing for the identification of the target and any associated binding partners.

For example, benzamide derivatives have been used to probe the bacterial cell division protein FtsZ. nih.gov An analog of this compound found to inhibit FtsZ could be tagged with a fluorescent group to study the dynamics of Z-ring formation during bacterial division, providing critical insights into the mechanism of cell replication. Similarly, benzamides have been investigated as inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.gov A probe based on this scaffold could help elucidate the complex regulation of this pathway, which is often dysregulated in cancers.

Emerging Research Avenues and Future Perspectives for 3 Cyclobutyl N Methylbenzamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of aromatic amides is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals and materials. numberanalytics.com Traditional methods for creating these compounds often rely on coupling agents or harsh reaction conditions, which can lead to waste and byproducts. numberanalytics.com Future research into 3-cyclobutyl-N-methylbenzamide should prioritize the development of green and sustainable synthetic strategies.

A plausible synthetic pathway to this compound would involve the amidation of 3-cyclobutylbenzoic acid with methylamine (B109427). The initial challenge lies in the efficient synthesis of 3-cyclobutylbenzoic acid itself. One potential route could start from commercially available 3-bromobenzoic acid, employing a cross-coupling reaction with a cyclobutylboron reagent. Alternatively, the synthesis could begin with 3-oxocyclobutanecarboxylic acid, a known compound, followed by reduction of the ketone and subsequent functional group manipulations to arrive at the desired benzoic acid derivative. google.comgoogle.com

Modern synthetic methods that could be explored for the final amidation step include:

Catalytic Amidation: The use of transition metal or enzyme catalysts could facilitate the direct reaction between 3-cyclobutylbenzoic acid and methylamine, minimizing waste and improving efficiency. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in amide bond formation. numberanalytics.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability for the synthesis of this compound.

The development of such sustainable routes would not only be environmentally conscious but also economically advantageous for potential large-scale production. numberanalytics.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict molecular properties and elucidate reaction mechanisms at the atomic level. For this compound, computational studies can provide invaluable insights even before extensive laboratory work is undertaken.

Future computational research could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of this compound, including the orientation of the cyclobutyl group relative to the aromatic ring and the conformation of the amide bond.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can help in predicting its behavior in various chemical environments.

Reaction Mechanism Simulation: Simulating the proposed synthetic routes can help in identifying the most energetically favorable pathways and predicting potential side reactions. For instance, modeling the hydrolysis of this compound under acidic or basic conditions can provide a deeper understanding of its stability and degradation pathways. researchgate.netcdnsciencepub.com

Quantitative Structure-Activity Relationship (QSAR): If initial biological or material properties are identified, QSAR models could be developed to correlate the structural features of this compound and its analogues with their activity, guiding the design of new and improved compounds. nih.gov

These computational approaches would accelerate the research and development cycle by allowing for a more rational design of experiments.

Exploration in Materials Science and Polymer Chemistry Applications

Aromatic amides are fundamental building blocks for a variety of advanced materials, including high-performance polymers like polyamides and polyimides. numberanalytics.com The unique combination of a rigid aromatic ring and a flexible cyclobutyl substituent in this compound suggests its potential as a novel monomer or additive in polymer chemistry.

Potential research avenues in this area include:

Monomer for Novel Polyamides: this compound could be chemically modified to introduce polymerizable functional groups, leading to the creation of new polyamides. The presence of the cyclobutyl group could impart unique thermal and mechanical properties to the resulting polymers, such as altered glass transition temperatures and improved solubility. warwick.ac.uk

Polymer Additive: The compound could be investigated as an additive to modify the properties of existing polymers. For example, it might act as a plasticizer, a nucleating agent, or a compatibilizer in polymer blends.

Functional Coatings and Films: The benzamide (B126) moiety is known to participate in hydrogen bonding, which could be exploited to create thin films and coatings with specific surface properties.

The synthesis and characterization of polymers derived from or incorporating this compound could open up new possibilities in the development of advanced materials with tailored properties. acs.orgacs.org

Integration into Supramolecular Assemblies and Nanostructures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to the construction of complex and functional nanostructures. researchgate.netresearchgate.net The amide group is a powerful motif for directing self-assembly through hydrogen bonding. rsc.org

Future research could explore the potential of this compound and its derivatives to form:

Self-Assembled Gels: The interplay of hydrogen bonding from the amide group and hydrophobic interactions from the cyclobutyl and aromatic moieties could lead to the formation of organogels or hydrogels.

Nanostructures: Depending on the molecular design, derivatives of this compound could self-assemble into various nanostructures such as nanofibers, nanotubes, or vesicles. researchgate.netcapes.gov.br These structures could find applications in drug delivery, sensing, or catalysis.

Liquid Crystals: The rigid-flexible nature of the molecule might favor the formation of liquid crystalline phases, which are of interest for display technologies and optical materials.

The design and synthesis of derivatives of this compound with specific self-assembling properties represents a promising area for future investigation. nih.govacs.orgnih.gov

Unexplored Mechanistic Pathways and Chemical Transformations of this compound

While the general reactivity of benzamides is well-documented, the specific influence of the 3-cyclobutyl substituent on the chemical behavior of the molecule remains to be explored. numberanalytics.comsolubilityofthings.com Investigating its reactivity could uncover novel chemical transformations and mechanistic insights.

Potential areas of study include:

Directed C-H Functionalization: The amide group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic ring at positions ortho to the amide. acs.org Exploring this on this compound could lead to a range of novel derivatives.

Photochemical Reactions: The aromatic ring and carbonyl group are chromophores that could participate in photochemical reactions, leading to novel molecular rearrangements or cycloadditions upon irradiation.

Reactions of the Cyclobutyl Group: The cyclobutyl ring itself can undergo various transformations, such as ring-opening or ring-expansion reactions under specific conditions, providing access to new molecular scaffolds.

Hydrolysis Mechanisms: A detailed kinetic and mechanistic study of the hydrolysis of this compound under different pH conditions could reveal the electronic and steric effects of the cyclobutyl group on the stability of the amide bond. researchgate.netcdnsciencepub.comcdnsciencepub.com

Unraveling the unique reactivity of this compound will not only expand our fundamental understanding of organic chemistry but also provide new synthetic tools for creating complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclobutyl-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclobutyl-substituted benzoic acid derivatives with methylamine under amidation conditions. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP) .

- Use of anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N₂/Ar) to prevent side reactions .

- Monitoring via TLC or HPLC to track intermediate formation and ensure purity (>95%) .

- Example Table :

| Step | Reagent/Condition | Purpose | Yield Optimization |

|---|---|---|---|

| Acid Activation | SOCl₂, 0°C → RT | Convert –COOH to –COCl | Excess SOCl₂ (1.5 eq.) |

| Amidation | Methylamine, DMF, 60°C | Formamide bond | 12h reaction time |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | Remove unreacted reagents | Gradient elution |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm cyclobutyl proton environments (δ 2.5–3.5 ppm for strained cyclobutane protons) and methylamide (–NCH₃) integration .

- HPLC-MS : Assess purity (>98%) and molecular ion [M+H]⁺ matching theoretical mass .

- X-ray Crystallography : Resolve crystal packing and bond angles (if crystalline), though this requires high-quality single crystals .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Recommended approaches:

- Dose-Response Curves : Compare EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

- Structural Analog Studies : Test derivatives (e.g., fluorinated cyclobutyl or methylamide variants) to isolate pharmacophore contributions .

Q. How can computational methods guide the design of this compound derivatives with enhanced binding affinity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize compounds with lower binding energy (ΔG < -8 kcal/mol) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal R-groups .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. What in vivo experimental models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Models : Administer orally (10–50 mg/kg) and collect plasma samples for LC-MS analysis of Tmax, Cmax, and half-life .

- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Data Contradiction Analysis

Q. Why might solubility data for this compound vary across studies?

- Key Factors :

- Solvent Polarity : Cyclobutyl groups increase hydrophobicity; solubility in DMSO vs. aqueous buffers may differ by >2 orders of magnitude .

- Crystalline vs. Amorphous Forms : Amorphous phases often show higher solubility but lower stability .

- pH-Dependent Ionization : The amide group may protonate under acidic conditions, enhancing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.